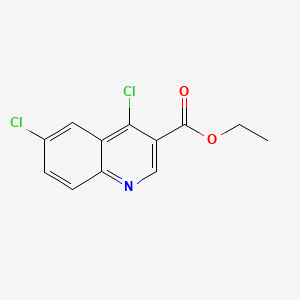

Ethyl 4,6-dichloroquinoline-3-carboxylate

Description

Historical Context and Evolution of Quinoline (B57606) Derivatives in Medicinal Chemistry and Materials Science

The journey of quinoline in medicinal chemistry began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.net For over a century, quinine was the primary treatment for malaria, one of the world's most devastating infectious diseases. researchgate.net This natural product laid the foundation for the development of a multitude of synthetic antimalarial drugs based on the quinoline core, including chloroquine, primaquine, and mefloquine. rsc.orgresearchgate.net The success of these compounds spurred further investigation into the therapeutic potential of the quinoline scaffold.

Over the decades, the applications of quinoline derivatives have expanded far beyond antimalarial therapy. ontosight.ai The introduction of fluoroquinolones, such as ciprofloxacin, in the 1980s revolutionized the treatment of bacterial infections. rsc.org In the realm of oncology, quinoline-based compounds like camptothecin (B557342) and its analogue topotecan (B1662842) have emerged as effective antitumor agents. rsc.orgnih.gov The structural framework of quinoline is also present in drugs used for local anesthesia (dibucaine), asthma (montelukast), and psychosis (aripiprazole), showcasing its remarkable versatility. rsc.orgnih.gov Beyond medicine, quinoline derivatives have found applications as fluorescence probes and sensors in materials science. researchgate.net

Strategic Importance of Halogenated Quinoline Carboxylates as Versatile Intermediates and Lead Compounds in Drug Discovery

The strategic incorporation of halogen atoms and carboxylate groups onto the quinoline scaffold significantly enhances its utility in drug discovery. Halogenation can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles. nih.gov Furthermore, the presence of halogens can introduce specific electronic effects that influence binding affinity to biological targets. rsc.org

Halogenated quinoline carboxylates serve as highly versatile intermediates in organic synthesis. The chlorine atoms, particularly at positions 4 and 6, can be subjected to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This chemical reactivity provides a platform for the construction of diverse molecular libraries for high-throughput screening in the search for new drug candidates. ontosight.ai The carboxylate ester function also offers a handle for further chemical modifications, such as amide bond formation. These features make halogenated quinoline carboxylates valuable starting materials for synthesizing more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.

Scope and Research Focus on Ethyl 4,6-Dichloroquinoline-3-carboxylate within Current Academic Paradigms

Within the broad class of halogenated quinoline carboxylates, this compound has garnered significant attention as a key building block in medicinal chemistry. Its chemical structure, featuring two reactive chlorine atoms and an ethyl ester group, makes it an ideal precursor for the synthesis of a variety of substituted quinoline derivatives.

Current research on this compound is primarily focused on its application as an intermediate in the production of pharmaceuticals and agrochemicals. In medicinal chemistry, it serves as a scaffold for developing inhibitors of enzymes like mTOR and as ligands for receptors such as the γ-aminobutyric acid type A (GABAA) receptor. Studies have demonstrated that derivatives of this compound exhibit a range of biological activities, including antimicrobial and anticancer properties. For example, fluorinated derivatives have shown activity against S. aureus, and other derivatives have been found to induce apoptosis in cancer cells. The compound's ability to undergo reactions like Suzuki coupling allows for the strategic addition of various aryl groups to enhance target binding and pharmacological activity.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 270.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 21168-41-2 |

| Appearance | Solid |

Data sourced from PubChem. nih.gov

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. This reaction is commonly carried out using a chlorinating agent such as oxalyl chloride in a solvent like dichloromethane (B109758) (DCM), resulting in a high yield of the desired product. Another synthetic route involves the esterification of 4,6-dichloroquinoline-3-carboxylic acid with ethanol (B145695) in the presence of a suitable catalyst.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4,6-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNTDZRVNQGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363154 | |

| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-41-2 | |

| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4,6 Dichloroquinoline 3 Carboxylate

Classical and Modified Gould-Jacobs Reaction Pathways for Quinoline (B57606) Ring Formationwikipedia.orgnih.gov

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing a robust method for forming the bicyclic quinoline scaffold. wikipedia.orgd-nb.info This reaction sequence begins with the condensation of a substituted aniline (B41778) with a malonic ester derivative, followed by a thermally induced cyclization to form a 4-hydroxyquinoline, which is a key precursor to the target compound. wikipedia.orgnih.gov

Condensation Reactions of Substituted Anilines with Diethyl Ethoxymethylenemalonatewikipedia.orgnih.gov

The initial and critical step in the Gould-Jacobs pathway is the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgorgsyn.org To achieve the desired 6-chloro substitution on the final product, the reaction commences with 4-chloroaniline. This reaction is typically performed by heating the aniline and DEEM, which results in a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of DEEM. wikipedia.org This condensation yields an intermediate, an ethyl α-carbethoxy-β-(substituted-anilino)acrylate. orgsyn.org The reaction is generally high-yielding and proceeds by allowing the evolved ethanol (B145695) to escape from the reaction mixture. orgsyn.org

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Subsequent Cyclo-Acylation and Quinoline Core Formationwikipedia.orgnih.gov

Following the initial condensation, the resulting anilinoacrylate intermediate undergoes a thermally induced intramolecular cyclization, also known as cyclo-acylation. wikipedia.orgnih.gov This step is typically achieved by heating the intermediate to high temperatures (around 250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. orgsyn.orgdrugfuture.com The high temperature facilitates an electrocyclization reaction, forming the quinoline ring system. d-nb.info For the synthesis of the precursor to Ethyl 4,6-dichloroquinoline-3-carboxylate, this cyclization yields Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. ambeed.com The "hydroxy" group at the 4-position exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone). wikipedia.org

Strategic Introduction of Halogen Substituents at the Quinoline Core

With the 6-chloro-4-hydroxyquinoline core constructed, the next strategic step is the conversion of the 4-hydroxy group into a chloro substituent. This transformation is a critical step to afford the target molecule, this compound. This is typically accomplished using potent chlorinating agents.

Chlorination Techniques Utilizing Phosphorus Oxychloride (POCl₃) and Thionyl Chloridenih.govbenchchem.com

Phosphorus oxychloride (POCl₃) is the most common and effective reagent for converting 4-hydroxyquinolines (4-quinolones) into 4-chloroquinolines. nih.govdrugfuture.comnih.gov The reaction involves heating the Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate intermediate in an excess of POCl₃. nih.govorgsyn.org The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion to yield the 4-chloro derivative. nih.gov The reaction is often carried out at reflux temperatures to ensure complete conversion. drugfuture.com

Similarly, thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF) can also be employed for this chlorination. A related and highly effective method involves using oxalyl chloride with catalytic DMF in a solvent like dichloromethane (B109758), which has been shown to produce this compound from its 4-hydroxy precursor in high yield (90%). ambeed.com

Table 2: Comparison of Chlorination Agents for 4-Hydroxyquinoline Conversion

| Reagent(s) | Conditions | Product | Yield |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | This compound | Typically high |

Catalytic Vilsmeier Reagent Applications for Selective Chlorinationniscpr.res.inchemijournal.com

The Vilsmeier reagent, a complex formed from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), is a versatile tool in organic synthesis. niscpr.res.inchemijournal.com While it is famously used for formylation and for the synthesis of chloro-formyl quinolines directly from acetanilides, it also functions as a powerful chlorinating system. niscpr.res.inresearchgate.netrsc.org In the context of synthesizing the target compound, the Vilsmeier reagent (POCl₃/DMF) can be used to achieve the conversion of the 4-hydroxy group to a chloro group, similar to using POCl₃ alone. chemijournal.comniscpr.res.in The presence of DMF can catalyze the reaction, sometimes allowing for milder conditions or improved yields. The mechanism involves the formation of a highly reactive chloroiminium salt which facilitates the chlorination process.

Advanced Synthetic Protocols and Process Optimization

While the classical Gould-Jacobs and subsequent chlorination reactions are reliable, modern synthetic chemistry focuses on improving efficiency, reducing reaction times, and enhancing sustainability. beilstein-journals.org For the synthesis of this compound and its precursors, several advanced protocols have been explored.

One significant advancement in the Gould-Jacobs reaction is the use of microwave irradiation. ablelab.eu Heating the condensation and cyclization steps using microwaves can dramatically reduce reaction times from hours to just a few minutes, often with an increase in product yield and purity. ablelab.eu For instance, microwave-assisted synthesis at temperatures of 250-300°C can complete the cyclization in as little as 5 minutes. ablelab.eu

Furthermore, the field of process optimization is increasingly employing high-throughput screening, automated robotic systems, and machine learning algorithms to rapidly determine the optimal conditions for a given reaction. beilstein-journals.orgsemanticscholar.org These technologies can systematically vary parameters such as temperature, solvent, catalyst, and reactant ratios to identify conditions that maximize yield and minimize byproducts, leading to more efficient and cost-effective large-scale production of chemical intermediates like this compound. beilstein-journals.orgsemanticscholar.org

One-Pot Synthesis Approaches and Their Efficacy

The synthesis of quinoline derivatives, a critical scaffold in medicinal chemistry, has been significantly advanced by the development of one-pot methodologies. These approaches, which involve multiple reaction steps in a single reactor without isolating intermediates, offer increased efficiency, reduced waste, and simpler operational procedures. While specific one-pot syntheses targeting this compound are not extensively detailed, general and efficient one-pot strategies for structurally related quinolines provide a framework for its potential synthesis.

A notable one-pot method involves the reduction of o-nitroarylcarbaldehydes to the corresponding aminoaldehydes using iron and a catalytic amount of hydrochloric acid. researchgate.net This intermediate is then condensed in situ with ketones or aldehydes in the presence of a base like potassium hydroxide (B78521) to yield the final quinoline product. researchgate.net This strategy is valued for its use of inexpensive and readily available reagents and has demonstrated high yields for various mono- and di-substituted quinolines. researchgate.net

Another relevant multi-step, one-pot procedure has been successfully applied to synthesize novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate. researchgate.net This process highlights the feasibility of sequential reactions in a single pot to build complex quinoline structures, suggesting that similar strategies could be adapted for the synthesis of this compound by carefully selecting the appropriate precursors and reaction sequence. researchgate.net For instance, a one-pot chlorination and amide formation has been achieved by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride, followed by the addition of an amine, to produce quinoline-4-carboxamide derivatives. nih.gov

These methodologies underscore the potential for developing a highly efficient, one-pot synthesis for this compound, which would likely involve the cyclization of an appropriate aniline precursor with a suitable three-carbon synthon, followed by chlorination and esterification in a sequential, single-pot process.

Yield Enhancement Strategies and Reaction Condition Refinements

Maximizing the yield and purity of this compound is a key focus in its synthesis, necessitating careful optimization of reaction conditions. The primary synthetic route involves the chlorination of its precursor, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. A high yield of 90% has been achieved for this critical step using oxalyl chloride as the chlorinating agent in a dichloromethane (DCM) solvent.

Further refinements and strategies to enhance yield often focus on several key parameters:

Reagent Selection: The choice of chlorinating agent is crucial. While oxalyl chloride is effective, other reagents like phosphoryl chloride (POCl₃) are also commonly used for converting hydroxyquinolines to their chloro derivatives. nih.gov The efficacy of the reaction can be improved by using additives; for example, the use of benzyltriethylammonium chloride in conjunction with phosphoryl chloride in acetonitrile (B52724) has been reported for the synthesis of related dichloroquinoline structures. nih.gov

Temperature and Time Control: The reaction temperature and duration are critical variables. The conversion of the hydroxyl group to a chloro group often requires heating. For the synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate, a related compound, the reaction mixture was stirred at 40°C for 30 minutes and then brought to reflux for one hour to ensure the reaction went to completion. nih.gov

Catalyst Usage: In the esterification of the parent 4,6-dichloroquinoline-3-carboxylic acid to its ethyl ester, the choice of catalyst is important for driving the reaction to completion. Typically, strong acid catalysts are employed under reflux conditions.

Purification Methods: Post-reaction work-up and purification are essential for isolating a high-purity product, which in turn affects the final yield calculation. Techniques such as column chromatography are often employed to separate the desired product from isomers and other byproducts. researchgate.net In some cases, a significant improvement in yield, such as a 46% increase, has been achieved through procedural refinements compared to previous methods. researchgate.net

Industrial-scale production of this compound relies on similar principles but with a focus on optimizing these conditions for large-scale reactors to maximize both yield and purity while ensuring cost-effectiveness.

| Strategy | Reagents/Conditions | Reported Effect |

| Chlorination | Oxalyl chloride in Dichloromethane (DCM) | Achieved a 90% isolated yield. |

| Chlorination | Phosphoryl chloride, Benzyltriethylammonium chloride in Acetonitrile | Used for synthesis of related dichloroquinolines. nih.gov |

| Esterification | Ethanol with a suitable catalyst | Carried out under reflux to ensure complete conversion. |

| Temperature Control | Stirring at 40°C then refluxing for 1 hour | Ensures completion of chlorination reaction. nih.gov |

Precursor and Intermediate Compound Synthesis and Characterization

The synthesis of this compound relies on the preparation and characterization of key precursors and intermediates. The most direct precursor is Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate .

This crucial intermediate is synthesized and then converted to the final product through a targeted chlorination reaction. The synthesis involves the chlorination of the hydroxyl group at the C4 position.

Synthesis of this compound from its precursor:

Reactant: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Reagent: Oxalyl chloride

Solvent: Dichloromethane (DCM)

Result: This reaction specifically replaces the hydroxyl group with a chlorine atom, yielding this compound.

The characterization of this intermediate is vital to confirm its structure before proceeding. Spectroscopic data provides definitive identification:

¹H NMR: A distinct peak at δ 9.13 ppm is characteristic of the quinoline proton.

High-Resolution Mass Spectrometry (HRMS): The measured m/z value of 270.0089 for the [M+H]⁺ ion confirms the molecular formula C₁₂H₉Cl₂NO₂.

Another fundamental precursor is 4,6-dichloroquinoline-3-carboxylic acid . The synthesis of the final product can be achieved through the esterification of this carboxylic acid.

Reactant: 4,6-dichloroquinoline-3-carboxylic acid

Reagent: Ethanol (EtOH)

Conditions: The reaction is performed in the presence of a suitable catalyst and typically under reflux to facilitate the complete conversion of the carboxylic acid to the ethyl ester.

Chemical Transformations and Derivatization Strategies from Ethyl 4,6 Dichloroquinoline 3 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinoline (B57606) Core

The quinoline ring in Ethyl 4,6-dichloroquinoline-3-carboxylate is electron-deficient, particularly at the positions bearing halogen substituents. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group (in this case, a chloride ion) on an aromatic ring. The presence of the electron-withdrawing nitrogen atom in the quinoline ring and the carboxylate group facilitates this process.

The chlorine atom at the C-4 position of the quinoline ring is significantly more reactive towards nucleophiles than the one at the C-6 position. This enhanced reactivity is a well-documented phenomenon in quinoline chemistry. nih.gov The C-4 position is para to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance.

Consequently, a wide range of nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines, readily displace the C-4 chloride. These reactions are typically carried out under mild conditions and lead to the regioselective formation of 4-substituted quinoline derivatives. researchgate.netnih.gov The synthesis of various 4-aminoquinoline (B48711) derivatives is a common application of this reactivity, often employed in the development of new bioactive compounds. nih.gov

Below is a table summarizing the reaction of this compound with various nitrogen nucleophiles.

| Nucleophile | Reagent Example | Product Structure (General) | Product Name (General) |

| Primary Amine | Aniline (B41778) | Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate | |

| Secondary Amine | Diethylamine | Ethyl 6-chloro-4-(diethylamino)quinoline-3-carboxylate | |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) | Ethyl 6-chloro-4-hydrazinylquinoline-3-carboxylate |

In contrast to the highly reactive C-4 position, the chlorine atom at the C-6 position is considerably less susceptible to nucleophilic attack. This differential selectivity is primarily governed by electronic factors. The C-6 position lacks the same degree of activation by the ring nitrogen that the C-4 position enjoys. The stabilization of the Meisenheimer intermediate at C-6 is less effective, resulting in a higher activation energy barrier for the substitution reaction.

This pronounced difference in reactivity allows for selective functionalization of the C-4 position while leaving the C-6 chlorine untouched. Achieving substitution at the C-6 position typically requires much harsher reaction conditions or the use of metal catalysts, which proceed through different mechanistic pathways (e.g., cross-coupling reactions). Under standard SNAr conditions, the reaction overwhelmingly favors substitution at C-4, making this compound an excellent substrate for synthesizing mono-substituted 4-amino-6-chloroquinoline derivatives. nih.gov

The regioselectivity and rate of SNAr reactions on the quinoline core are influenced by both electronic and steric factors.

Electronic Factors: The primary determinant of the high reactivity at C-4 is electronic. Computational studies on related heterocyclic systems show that the carbon atom at the C-4 position bears a larger partial positive charge compared to other positions, making it a more favorable site for nucleophilic attack. mdpi.com The ability of the heterocyclic nitrogen to stabilize the anionic intermediate is the key factor that directs the substitution. Electron-withdrawing groups on the nucleophile can decrease its reactivity, potentially slowing the reaction rate. semanticscholar.org

Steric Factors: The steric bulk of the incoming nucleophile can also play a role. While the C-4 position is generally accessible, highly hindered nucleophiles may experience slower reaction rates. Similarly, steric hindrance from bulky substituents near the reaction center can influence the approach of the nucleophile. mdpi.com In the case of this compound, the ethyl ester group at C-3 may exert some steric influence on the incoming nucleophile at the adjacent C-4 position, although this effect is generally not significant enough to prevent the reaction with common amines and hydrazines.

Ester Functional Group Transformations

The ethyl ester group at the C-3 position provides another handle for chemical modification, allowing for transformations that are orthogonal to the reactions at the chlorinated quinoline core.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4,6-dichloroquinoline-3-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (Saponification): This is the more common method, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Acid-catalyzed hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. This is an equilibrium process, and the use of a large volume of water drives the reaction toward the carboxylic acid product. masterorganicchemistry.com

The resulting 4,6-dichloroquinoline-3-carboxylic acid is a key intermediate itself, enabling further derivatization, such as amide bond formation.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this means the ethyl group (-OCH2CH3) can be replaced by a different alkoxy group (-OR'). This reaction is also typically catalyzed by either an acid or a base. organic-chemistry.org

To ensure a high yield of the desired product, the alcohol reactant is usually used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com For example, reacting the starting compound with excess methanol (B129727) under acidic conditions will produce Mthis compound.

The table below illustrates potential transesterification reactions.

| Reagent Alcohol | Catalyst | Product Name |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 4,6-dichloroquinoline-3-carboxylate |

| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂Ph) | Benzyl 4,6-dichloroquinoline-3-carboxylate |

Formation of Amides, Acyl Hydrazides, and Hydroxamic Acids

The ester functional group at the C-3 position of this compound is a key handle for the introduction of diverse functionalities through nucleophilic acyl substitution reactions. This allows for the synthesis of amides, acyl hydrazides, and hydroxamic acids, which are important pharmacophores in many biologically active compounds.

Amides: The synthesis of amide derivatives is a common strategy in drug discovery to modulate the physicochemical properties of a lead compound. The reaction of this compound with a primary or secondary amine, often in the presence of a coupling agent or under conditions that facilitate aminolysis, yields the corresponding amide. The choice of the amine component allows for the introduction of a wide array of substituents, influencing factors such as solubility, lipophilicity, and hydrogen bonding capacity. Common methods for amide bond formation from esters include direct aminolysis, which may require elevated temperatures, or the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govsci-hub.stresearchgate.net

Acyl Hydrazides: Acyl hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and also exhibit a range of biological activities. organic-chemistry.orgorgsyn.org The reaction of this compound with hydrazine hydrate is a straightforward method for the preparation of the corresponding acyl hydrazide. This reaction typically proceeds by heating the ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol (B145695). The resulting 4,6-dichloroquinoline-3-carbohydrazide can then be used as a building block for further derivatization, for instance, in the synthesis of pyrazole-fused systems.

Hydroxamic Acids: Hydroxamic acids are a class of compounds known for their metal-chelating properties and are found in a number of enzyme inhibitors. nih.govresearchgate.net The synthesis of hydroxamic acids from this compound can be achieved by reacting the ester with hydroxylamine (B1172632) or one of its protected derivatives. organic-chemistry.orgeurjchem.com The reaction is often carried out in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide, to generate the more nucleophilic hydroxylamine anion. Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with hydroxylamine using a suitable activating agent. nih.gov

Table 1: Synthesis of Amides, Acyl Hydrazides, and Hydroxamic Acids from this compound

| Derivative Class | General Reaction Scheme | Reagents and Conditions |

| Amides | R¹R²NH, heat or coupling agents (e.g., EDC, DMAP) | |

| Acyl Hydrazides | NH₂NH₂·H₂O, solvent (e.g., ethanol), heat | |

| Hydroxamic Acids | NH₂OH·HCl, base (e.g., NaOMe, KOH) or hydrolysis followed by coupling |

Cyclization Reactions for Fused Heterocyclic Systems

The dichlorinated quinoline core of this compound provides a foundation for the construction of various fused heterocyclic systems through cyclization reactions. These reactions often involve the initial transformation of the ester group and subsequent ring closure, leading to novel polycyclic scaffolds with potential biological activities.

The synthesis of pyrazolo-fused quinoline derivatives, such as pyrazolo[3,4-b]quinolines and pyrazolo[4,3-c]quinolines, can be achieved from this compound through a multi-step sequence. nih.govnih.govmdpi.comresearchgate.net A common strategy involves the initial conversion of the ethyl ester to the corresponding acyl hydrazide by treatment with hydrazine hydrate. The resulting 4,6-dichloroquinoline-3-carbohydrazide can then undergo intramolecular cyclization to form a pyrazoloquinolinone ring system.

For the synthesis of pyrazolo[4,3-c]quinolin-4-ones, the 4-chloro substituent is crucial for the cyclization step. The reaction of the acyl hydrazide with a suitable reagent to facilitate ring closure, or in some cases, spontaneous cyclization under thermal conditions, can lead to the desired fused heterocyclic system. The specific reaction conditions and the nature of any additional reagents will determine the final structure and substitution pattern of the pyrazoloquinolinone.

Pyrimido[4,5-b]quinolines are another important class of fused heterocycles that can be synthesized from this compound. researchgate.netnih.govnih.gov The construction of the pyrimidine (B1678525) ring typically requires the introduction of appropriate nitrogen-containing functionalities onto the quinoline core. One approach involves the conversion of the ethyl ester to an amide, followed by further manipulations to build the pyrimidine ring.

Alternatively, the 4-chloro substituent can be displaced by a nucleophilic amine, such as an amino-pyrimidine derivative, to directly introduce the precursor for the third ring. Subsequent intramolecular cyclization would then lead to the formation of the pyrimido[4,5-b]quinoline scaffold. The specific synthetic route and the choice of reagents will depend on the desired substitution pattern of the final tricyclic system.

The synthesis of thieno[2,3-b]quinolines from this compound generally involves the introduction of a sulfur-containing fragment, which then undergoes cyclization to form the thiophene (B33073) ring. rsc.orgresearchgate.netresearchgate.net A plausible synthetic strategy would begin with the conversion of the C-4 chloro group to a thiol or a related sulfur nucleophile. This could be achieved through reaction with a sulfur source like sodium hydrosulfide.

Subsequently, the ester at the C-3 position can be modified to introduce a suitable electrophilic center for the intramolecular cyclization. For example, the ester could be reduced to an alcohol and then converted to a leaving group, or the ester could be hydrolyzed to the carboxylic acid and then activated. The intramolecular reaction between the sulfur nucleophile at C-4 and the electrophilic center at C-3 would then lead to the formation of the thieno[2,3-b]quinoline ring system.

Table 2: Cyclization Reactions for Fused Heterocyclic Systems

| Fused System | General Synthetic Strategy | Key Intermediates |

| Pyrazoloquinolinones | 1. Conversion of ester to acyl hydrazide. 2. Intramolecular cyclization. | 4,6-dichloroquinoline-3-carbohydrazide |

| Pyrimidoquinolines | 1. Amination at C-4 or derivatization of C-3 ester. 2. Intramolecular cyclization. | 4-amino-6-chloroquinoline-3-carboxylate derivatives |

| Thienoquinolines | 1. Introduction of a sulfur nucleophile at C-4. 2. Modification of C-3 ester and intramolecular cyclization. | 4-mercapto-6-chloroquinoline-3-carboxylate derivatives |

Introduction of Isotopic Labels for Research Applications

The incorporation of stable isotopes, such as deuterium (B1214612) (²H), into drug candidates is a valuable tool in pharmaceutical research. Isotopic labeling can be used to study drug metabolism, pharmacokinetics, and reaction mechanisms without significantly altering the compound's biological activity.

Deuterium labeling can enhance the metabolic stability of a drug by slowing down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. juniperpublishers.comacs.orghwb.gov.in This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, thus requiring more energy for bond cleavage.

For this compound and its derivatives, potential sites for deuteration to improve metabolic stability would be positions that are susceptible to oxidative metabolism by cytochrome P450 enzymes. These often include activated C-H bonds, such as those adjacent to heteroatoms or on aromatic rings. By strategically replacing hydrogen with deuterium at these metabolically labile positions, the rate of metabolism can be reduced, potentially leading to an improved pharmacokinetic profile with a longer half-life and increased drug exposure. The use of deuterated analogs is also invaluable in pharmacokinetic studies to differentiate between the administered drug and its metabolites, and to serve as internal standards in bioanalytical assays. researchgate.netnih.gov

Table 3: Potential Deuteration Sites on the Quinoline Core for Enhanced Metabolic Stability

| Position on Quinoline Ring | Rationale for Deuteration |

| C-2, C-5, C-7, C-8 | Aromatic C-H bonds susceptible to oxidative metabolism. |

| Ethyl group of the ester | Aliphatic C-H bonds that can be targets for oxidation. |

Synthetic Methodologies for Deuterated Analogs

The introduction of deuterium atoms into pharmacologically active molecules is a common strategy to modify their metabolic profiles, potentially enhancing their pharmacokinetic and pharmacodynamic properties. For this compound, while specific literature on its deuterated analogs is not extensively available, synthetic strategies can be extrapolated from general principles of deuterium labeling and methodologies applied to structurally related quinoline derivatives.

One potential approach involves the use of deuterated starting materials or reagents during the synthesis of the quinoline core or its subsequent functionalization. For instance, the ester functional group offers a straightforward site for deuterium incorporation. The synthesis of a deuterated analog could be achieved by using deuterated ethanol (CH3CD2OH or CD3CD2OH) during the esterification of 4,6-dichloroquinoline-3-carboxylic acid. This would lead to the selective incorporation of deuterium into the ethyl moiety of the final compound.

Another strategy could target the quinoline ring itself. While direct C-H activation and deuteration of such a halogenated and electron-deficient ring system can be challenging, specific positions might be amenable to labeling under tailored reaction conditions. For example, methods involving deuterated acids or solvents in the presence of a suitable catalyst could potentially lead to deuterium exchange at specific, activated positions on the quinoline ring.

Furthermore, multi-step synthetic sequences could be designed to introduce deuterium at various positions. This might involve the synthesis of a deuterated precursor to the quinoline ring, which is then carried through the established synthetic route to yield the final deuterated this compound analog.

A patent describing the synthesis of deuterated analogs of etifoxine, a structurally different molecule but also a chlorinated heterocyclic compound, highlights general methods that could be conceptually applied. google.com These methods include the use of deuterated reagents such as deuterated ethylamine (B1201723) or deuterated Grignard reagents to introduce deuterium-containing functional groups. google.com For example, a hypothetical synthesis could involve a precursor where a deuterated functional group is introduced prior to the final synthetic steps leading to the quinoline-3-carboxylate structure.

Below is a table summarizing potential strategies for the synthesis of deuterated analogs of this compound based on these general principles.

| Target Position | Synthetic Strategy | Deuterated Reagent/Precursor | Potential Product |

| Ethyl Group | Esterification | Deuterated Ethanol (e.g., Ethanol-d5) | Ethyl-d5 4,6-dichloroquinoline-3-carboxylate |

| Quinoline Ring | H/D Exchange | Deuterated Acid (e.g., D2SO4) | Deuterium-labeled quinoline ring |

| Specific Ring Position | Multi-step synthesis via deuterated intermediates | Deuterated aniline or other precursors | Position-specific deuterated analog |

It is important to note that the feasibility and efficiency of these hypothetical routes would require experimental validation to determine optimal reaction conditions and to characterize the resulting isotopic purity and distribution.

Structure Activity Relationship Sar Studies of Ethyl 4,6 Dichloroquinoline 3 Carboxylate Derivatives

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological profile of quinoline (B57606) derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic structure. Variations in these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties by affecting its electronic, steric, and hydrophobic characteristics.

Influence of Halogen Positions and Types on Receptor Binding and Enzyme Inhibition

The presence of halogen atoms, such as the chlorine at positions 4 and 6 of the titular compound, is a critical determinant of biological activity. The position and type of halogen can significantly modulate ligand-target interactions. For instance, in studies of quinoline derivatives, the introduction of a chlorine atom at the C-6 position has been shown to affect the chemical environment of adjacent carbon atoms (C-5 and C-7), thereby influencing the molecule's electronic distribution and binding capabilities. researchgate.netlookchem.com

Research on related heterocyclic compounds has demonstrated that the binding affinity to proteins can be enhanced by the presence of halogen substituents. researchgate.net This enhancement is often correlated with the atomic number and size of the halogen, suggesting that steric and hydrophobic effects play a crucial role in the interaction with biological receptors. researchgate.net Specifically, the 4-chloro substituent is crucial for many quinoline-based inhibitors, while substitutions at the C-6 or C-7 positions are also known to be important for modulating activity in various assays, including anticancer and antimicrobial screens. uiowa.eduresearchgate.net The specific 4,6-dichloro substitution pattern likely provides a balance of electron-withdrawing effects and lipophilicity that is favorable for certain enzyme or receptor binding.

Role of the Ester and Modified Functional Groups in Ligand-Target Interactions

The ethyl carboxylate group at the C-3 position is not merely a passive component; it is integral to the molecule's interaction with its targets. SAR studies on antimalarial 4-oxo-3-carboxyl quinolones have shown that the carboxyl ester form exhibits the highest potency. nih.gov In that series, replacement of the ester with a carboxylic acid or an amide group led to a complete loss of activity, highlighting the ester's essential role in binding. nih.gov The ester group can act as a hydrogen bond acceptor and its specific size and conformation contribute significantly to fitting within a target's binding pocket. nih.gov

Conversely, in other contexts like cancer therapy, the ester can act as a prodrug feature. Studies on 2-styrylquinoline-3-carboxylate derivatives demonstrated that their hydrolysis to the corresponding carboxylic acids could enhance selectivity towards cancer cells. nih.gov This is attributed to the acidic tumor microenvironment, which favors the unionized, more absorbable form of the carboxylic acid, leading to higher drug concentration in cancer cells compared to healthy tissues. nih.gov Modification of the C-3 position to a carboxamide is another common strategy, which can lead to derivatives with distinct biological profiles, including activity against autoimmune diseases. researchgate.netlookchem.com

Table 1: Effect of C-3 Position Substituent on Antimalarial Activity of Quinolone Analogs

| Compound Reference | C-3 Substituent | EC50 (µM) vs. K1 Strain | EC50 (µM) vs. 3D7 Strain |

| 7 | -COOEt (Ester) | ~0.25 | ~0.25 |

| 22a | -COOH (Acid) | Inactive | Inactive |

| 23a | -CONH2 (Amide) | Inactive | Inactive |

| 20 | -COCH3 (Acetyl) | ~2.5 | ~2.5 |

| 21a | -H (None) | Inactive | Inactive |

Data sourced from a study on 4-oxo-3-carboxyl quinolones, demonstrating the critical nature of the carboxyl ester for activity in that series. nih.gov

Conformational Preferences and Their Correlation with Pharmacological Profiles

This planarity, or lack thereof, influences how the molecule can stack or interact with amino acid residues in a binding site, particularly through π-π stacking interactions. Furthermore, the orientation of the ethyl ester group at C-3 is subject to rotational freedom, which can be constrained upon binding to a receptor. In some 4-oxo-quinolone derivatives, the potential for tautomerism (e.g., between keto and enol forms) adds another layer of conformational complexity that can be stabilized by intramolecular hydrogen bonds, potentially influencing which form is active. nih.gov Understanding these conformational preferences is essential for accurately modeling ligand-receptor interactions and explaining pharmacological profiles.

Ligand Mapping and Pharmacophore Development in SAR Elucidation

Pharmacophore modeling is a powerful computational tool used to distill the essential structural features required for a molecule's biological activity. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For the quinoline scaffold, various pharmacophore models have been developed for different biological targets.

For instance, a pharmacophore model for quinoline-based antioxidants identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov In another study focused on antiproliferative quinoline-3-carboxylate derivatives, the pharmacophore was used to guide further drug development. nih.gov These models are generated by aligning a set of active molecules and identifying their common chemical features. The resulting pharmacophore serves as a 3D query to screen compound libraries for new potential leads or to guide the rational design of new derivatives with improved activity. For Ethyl 4,6-dichloroquinoline-3-carboxylate, a likely pharmacophore would include the quinoline's aromatic rings, the hydrogen bond accepting capacity of the ester's carbonyl oxygen and the quinoline nitrogen, and specific hydrophobic/electronic features contributed by the chlorine atoms.

Comparative Molecular Field Analysis (CoMFA) and Related QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly insightful as they relate the 3D steric and electrostatic properties of molecules to their activity. dovepress.com

Numerous 3D-QSAR studies have been successfully applied to quinoline derivatives to guide the design of novel inhibitors for various targets. dovepress.comnih.govjmaterenvironsci.com In a typical CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. Partial least squares (PLS) analysis is then used to generate a model that predicts activity. The results are often visualized as contour maps, which show regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

For example, CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models developed for quinoline-based antimalarial agents showed good statistical significance and predictive ability. nih.gov These models revealed the importance of steric, electrostatic, and hydrophobic interactions in determining the compounds' activity. nih.gov While a specific CoMFA study on this compound is not detailed in the literature, the extensive application of these methods to the quinoline scaffold demonstrates their utility. Such models consistently highlight that electrostatic and steric interactions are the most critical factors controlling the biological activity of these molecules. uiowa.edujmaterenvironsci.com

Table 2: Representative Statistical Results from 3D-QSAR Studies on Quinoline Derivatives

| Study Target | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding | Reference |

| HIV-1 Integrase Inhibitors | CoMFA | 0.76 | 0.99 | Model provides a helpful contribution to the design of novel inhibitors. | nih.gov |

| Antimalarial Agents | CoMFA | 0.70 | 0.80 | Model shows good statistical significance and predictive ability. | nih.gov |

| Enoyl Acyl Carrier Protein Reductase Inhibitors | CoMFA | 0.617 | 0.81 | Steric and electrostatic fields are essential for biological activity. | dovepress.com |

| Antimalarial Agents | CoMSIA | 0.69 | 0.79 | Model correlates features like hydrophobicity and H-bonding with activity. | nih.gov |

q² and r² are statistical metrics used to validate the predictive power of a QSAR model. Higher values (typically >0.5 for q² and >0.6 for r²) indicate a more robust model.

Computational Chemistry and Molecular Modeling in Research on Ethyl 4,6 Dichloroquinoline 3 Carboxylate Derivatives

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 4,6-dichloroquinoline-3-carboxylate derivatives, docking simulations are frequently employed to understand how these compounds interact with biological targets, such as protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often implicated in cancer. nih.govnih.govfmhr.org These simulations help rationalize the structure-activity relationships (SAR) of synthesized compounds and predict their binding modes at the molecular level. mdpi.com

A critical output of molecular docking is the binding energy, which estimates the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable and favorable interaction. Studies on various quinoline (B57606) derivatives have reported a range of binding affinities against different targets. For instance, docking studies of quinolin-4(1H)-one derivatives against VEGFR-2 have shown binding affinities ranging from -11.31 to -14.65 Kcal/mol. fmhr.org In another study, a quinoline derivative demonstrated a docking energy of -21.94 kcal/mol. nih.gov

Simulations also reveal the preferred binding conformation or "pose" of the ligand within the protein's active site. For many quinoline derivatives targeting VEGFR-2, the predicted binding mode is often within the ATP-binding site, located in the catalytic domain between the N-terminal and C-terminal lobes. fmhr.orgmdpi.com This information is crucial for understanding the mechanism of action and for designing derivatives that can bind more effectively than endogenous ligands or known inhibitors.

Table 1: Examples of Binding Energies for Quinoline Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinolin-4(1H)-one derivatives | VEGFR-2 | -14.65 to -11.31 | fmhr.org |

| 2-Aryl/Heteroaryl-Ethyl 6-Chloroquinoline-4-Carboxylates | FTase | -10.11 | researchgate.net |

| Benzo[g]quinazolines | VEGFR-2 | -9.669 | mdpi.com |

Beyond predicting binding affinity, docking simulations provide a detailed map of the intermolecular interactions between the ligand and the protein's active site residues. These interactions are fundamental to the stability of the ligand-protein complex.

Hydrogen Bonding: These are crucial for the specificity and stability of binding. For example, docking studies of quinoline derivatives with VEGFR-2 have identified key hydrogen bond interactions with amino acid residues such as Cys919, Glu883, Asp1046, and Cys1043. nih.govmdpi.com

Hydrophobic and π-π Interactions: The quinoline scaffold itself often engages in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. Identified interacting residues include Leu840, Val848, Phe1047, Ala864, and Leu1033. nih.govmdpi.com

The identification of these specific interactions is paramount. For instance, a derivative's quinolin-2(1H)-one moiety might form multiple hydrogen bonds in the hinge region of a kinase, while another part of the molecule forms hydrophobic contacts, anchoring it firmly in the active site. nih.gov This detailed understanding allows medicinal chemists to modify the derivative's structure to enhance these interactions, thereby improving potency and selectivity.

Table 2: Key Amino Acid Residue Interactions with Quinoline Derivatives

| Interaction Type | Interacting Residues | Target Protein | Reference |

|---|---|---|---|

| Hydrogen Bonding | Cys917, Glu883, Asp1044, Cys1043, Asp1046 | VEGFR-2 | nih.govmdpi.com |

| Hydrophobic Contacts | Leu1033, Leu838, Ala864, Val846, Val914, Phe1045 | VEGFR-2 | nih.gov |

| π-π Interactions | Leu840, Val848, Phe1047 | VEGFR-2 | mdpi.com |

Pharmacophore Modeling for De Novo Ligand Design and Optimization

Pharmacophore modeling is a powerful technique used in the initial stages of drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity. nih.govijper.org

This model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). ijper.orgfrontiersin.org For derivatives of this compound, a pharmacophore model can be constructed from highly potent analogues. This model then serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. ijper.org It also guides the de novo design and optimization of existing scaffolds by highlighting which chemical features are essential for activity and where modifications can be made to improve binding or other properties. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the predicted ligand-protein complex and to sample different conformations of the ligand within the binding site. semanticscholar.org

In research on quinoline derivatives, MD simulations, often run for periods up to 100 nanoseconds, have been used to validate the results of docking studies. nih.govnih.govtandfonline.com These simulations confirm that the ligand remains stably bound within the active pocket of the target protein, such as VEGFR-2, throughout the simulation period. nih.govtandfonline.com By analyzing the trajectory of the simulation, researchers can study the flexibility of the ligand and the protein, observe subtle changes in interactions, and calculate binding free energies with greater accuracy, thus providing a more rigorous validation of the proposed binding mode. tandfonline.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions to Guide Derivative Design

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used early in the design phase to evaluate the drug-likeness of this compound derivatives. nih.gov These computational models predict a wide range of properties, helping to identify and filter out compounds that are likely to fail later in development due to poor ADMET profiles. sciforschenonline.orgmdpi.com

Key predicted properties include:

Absorption: Human intestinal absorption (HIA) and aqueous solubility. sciforschenonline.org

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding. sciforschenonline.org

Metabolism: Inhibition of cytochrome P450 enzymes (e.g., CYP2D6). sciforschenonline.org

Toxicity: Hepatotoxicity, mutagenicity, and general toxicity. sciforschenonline.orgudhtu.edu.ua

Studies on various quinoline derivatives have shown that these compounds can be designed to have good oral bioavailability and acceptable toxicity profiles. benthamdirect.com By integrating ADMET predictions into the design cycle, researchers can prioritize the synthesis of derivatives with a higher probability of success, saving significant time and resources. mdpi.comnih.gov

Table 3: Common In Silico ADMET Parameters Predicted for Quinoline Derivatives

| Parameter | Description | Typical Finding/Goal | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts absorption from the gut into the bloodstream. | High absorption desired for oral drugs. | sciforschenonline.org |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability to cross into the central nervous system. | Desired or undesired depending on the target. | sciforschenonline.org |

| CYP2D6 Inhibition | Predicts interaction with a key drug-metabolizing enzyme. | Non-inhibition is generally preferred to avoid drug-drug interactions. | sciforschenonline.org |

| Hepatotoxicity | Predicts the potential to cause liver damage. | Low or no hepatotoxicity is a critical safety requirement. | sciforschenonline.org |

| Plasma Protein Binding (PPB) | Predicts the extent to which a drug binds to proteins in the blood. | Moderate binding is often optimal. | sciforschenonline.org |

Pharmacokinetic Considerations and Metabolic Stability in Derivative Development

In Vitro Metabolic Stability Assessments using Hepatic Microsomes (HLM, MLM)

Studies on related quinoline (B57606) 3-carboxamide derivatives have shown that these compounds are metabolized by cytochrome P450 enzymes. nih.gov In these studies, the microsomal clearance was found to be generally low, suggesting a degree of metabolic stability for the quinoline core. nih.gov The stability can, however, be influenced by the nature of substituents on the quinoline ring and the carboxamide group. nih.gov For instance, the replacement of a methyl group with an ethyl group at the carboxamide position has been observed to enhance clearance. nih.gov

While specific data for Ethyl 4,6-dichloroquinoline-3-carboxylate is not extensively available in the public domain, the general findings for similar quinoline derivatives suggest that it would likely exhibit moderate to good metabolic stability. The presence of the dichloro substitutions on the quinoline ring may also influence its metabolic fate.

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical metabolic stability data for a series of quinoline derivatives in human (HLM) and mouse (MLM) liver microsomes. This data is for illustrative purposes and does not represent actual experimental results for this compound.

| Compound | HLM Half-life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | MLM Half-life (t½, min) | MLM Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Derivative A | >60 | <10 | 45 | 15.4 |

| Derivative B | 35 | 19.8 | 25 | 27.7 |

| Derivative C | 50 | 13.9 | 38 | 18.2 |

Strategies for Enhancing Bioavailability and Extending Duration of Action (e.g., Deuteration)

Poor bioavailability can be a significant hurdle in the development of orally administered drugs. For quinoline derivatives, strategies to enhance bioavailability and extend their duration of action are of considerable interest. One such strategy that has gained traction in medicinal chemistry is deuteration. nju.edu.cn

Deuteration involves the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), at metabolically vulnerable positions within a molecule. This substitution can strengthen the chemical bond, making it more resistant to enzymatic cleavage by metabolic enzymes like CYPs. nju.edu.cn The result is a decrease in the rate of metabolism, which can lead to a longer half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile.

While specific studies on the deuteration of this compound are not reported, the principle has been successfully applied to other quinoline-based compounds. For example, deuterated pyrazoloquinolinones have been investigated and shown to possess improved metabolic stability, which retards O-demethylation. The successful application of this strategy to other heterocyclic compounds suggests its potential applicability to this compound derivatives to address any metabolic liabilities.

Metabolite Identification and Profiling Studies to Elucidate Metabolic Pathways

Understanding the metabolic pathways of a drug candidate is essential for identifying potentially active or toxic metabolites and for predicting drug-drug interactions. criver.com Metabolite identification and profiling studies are typically conducted using in vitro systems such as hepatocytes or liver microsomes, followed by analysis with high-resolution mass spectrometry. nih.gov

For quinoline derivatives, common metabolic transformations include oxidation, reduction, and substitution reactions. nih.gov Based on the metabolism of other quinoline compounds, the likely metabolic pathways for this compound would involve:

Hydroxylation: The aromatic quinoline ring is susceptible to hydroxylation at various positions, catalyzed by CYP450 enzymes.

De-esterification: The ethyl ester group can be hydrolyzed by esterases to the corresponding carboxylic acid.

Dehalogenation: While generally less common, the chlorine substituents could potentially be removed or replaced.

A study on quinoline 3-carboxamide derivatives identified hydroxylated and dealkylated metabolites in various species. nih.gov This suggests that similar pathways would be relevant for this compound. The identification of such metabolites is crucial for a comprehensive understanding of the compound's disposition and potential for clinical development.

Advanced Structural Characterization of Ethyl 4,6 Dichloroquinoline 3 Carboxylate Derivatives

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. This technique provides unequivocal proof of molecular constitution, configuration, and conformation. Although a specific crystal structure for ethyl 4,6-dichloroquinoline-3-carboxylate is not publicly available, detailed studies on its isomer, ethyl 2,4-dichloroquinoline-3-carboxylate, offer significant insight into the structural characteristics of this class of compounds. nih.govresearchgate.net

The analysis of the isomer reveals a monoclinic crystal system. nih.gov The core quinoline (B57606) ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of its constituent atoms of just 0.006 Å. nih.govresearchgate.net This planarity is a common feature of fused aromatic ring systems. The ethyl carboxylate group, however, is significantly twisted out of the plane of the quinoline ring. nih.gov

Analysis of Torsion Angles, Dihedral Angles, and Intermolecular Interactions (e.g., Hydrogen Bonds)

Detailed geometric analysis of the crystal structure allows for the calculation of key parameters that define the molecule's shape and its interactions with neighboring molecules.

Dihedral Angles: The spatial relationship between different planar fragments of the molecule is defined by the dihedral angle. In the case of the isomer ethyl 2,4-dichloroquinoline-3-carboxylate, the mean plane of the carboxylate group forms a dihedral angle of 87.06 (19)° with the mean plane of the quinoline ring system. nih.govresearchgate.netjournament.com This near-perpendicular orientation is a critical conformational feature.

Torsion Angles: Torsion angles describe the rotation around a single bond. A key torsion angle in the ethyl carboxylate side chain of the isomer, C12—O2—C11—C3, was determined to be -179.39 (15)°. researchgate.net This value indicates an antiperiplanar conformation, where the atoms are in the same plane but oriented in opposite directions, which is often the most sterically favorable arrangement.

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Quinoline Ring vs. Carboxylate Group) | 87.06 (19)° | nih.gov |

| Torsion Angle (C12—O2—C11—C3) | -179.39 (15)° | researchgate.net |

| Primary Intermolecular Interaction | Weak C—H⋯O Hydrogen Bonds | nih.gov |

Elucidation of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by the interplay of intermolecular forces. In the solid state of ethyl 2,4-dichloroquinoline-3-carboxylate, the C—H⋯O hydrogen bonds connect the molecules into chains that extend along the c-axis of the crystal. nih.govresearchgate.net This ordered, repeating arrangement constitutes the supramolecular assembly. Understanding these packing motifs is essential as they can influence physical properties of the material such as solubility and melting point.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound, a distinct ¹H NMR signal for one of the quinoline protons is reported at a chemical shift (δ) of 9.13 ppm.

A more complete picture can be drawn from the comprehensive NMR data available for the isomeric ethyl 2,4-dichloroquinoline-3-carboxylate. nih.govresearchgate.net The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the quinoline ring and the protons of the ethyl ester group. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom in the molecule, confirming the presence of the ester carbonyl, the aromatic carbons, and the ethyl group carbons. nih.govresearchgate.net

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H | H-5 | 8.27 | dd, J = 8.3, 0.6 | nih.gov |

| H-8 | 8.09 | dd, J = 8.3, 0.6 | nih.gov | |

| H-7 | 8.03 | ddd, J = 7.7, 6.9, 1.4 | nih.gov | |

| H-6 | 7.89 | ddd, J = 7.7, 6.9, 1.4 | nih.gov | |

| COOCH₂CH₃ | 4.51 | q, J = 7.1 | nih.gov | |

| COOCH₂CH₃ | 1.39 | t, J = 7.1 | nih.gov | |

| ¹³C | C=O | 163.5 | - | nih.gov |

| Aromatic C | 147.2 | - | nih.gov | |

| 144.7 | - | nih.gov | ||

| 141.1 | - | nih.gov | ||

| 133.7 | - | nih.gov | ||

| 130.2 | - | nih.gov | ||

| 129.1 | - | nih.gov | ||

| 127.1 | - | nih.gov | ||

| 124.9 | - | nih.gov | ||

| 124.3 | - | nih.gov | ||

| CH₂ | 63.4 | - | nih.gov | |

| CH₃ | 14.3 | - | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of a compound. For this compound, the protonated molecular ion ([M+H]⁺) has been observed by HRMS at m/z 270.0089. This corresponds to the molecular formula C₁₂H₉Cl₂NO₂. nih.gov

In addition to molecular weight confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. The data for the 2,4-dichloro isomer shows a molecular ion peak ([M]⁺) at m/z 269. nih.govresearchgate.net A characteristic isotopic pattern is observed with peaks at m/z 271 ([M+2]⁺) and 273 ([M+4]⁺), which is indicative of a molecule containing two chlorine atoms. The fragmentation analysis reveals several key daughter ions, with the most abundant fragment appearing at m/z 223, corresponding to the loss of an ethoxy group (-OC₂H₅). nih.govresearchgate.net

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 269 | 32 | [M]⁺ | nih.gov |

| 271 | 21 | [M+2]⁺ | nih.gov |

| 273 | 3 | [M+4]⁺ | nih.gov |

| 241 | 26 | [M - C₂H₄]⁺ | nih.gov |

| 223 | 100 | [M - OC₂H₅]⁺ | nih.gov |

| 195 | 17 | [M - C₂H₅O - CO]⁺ | nih.gov |

| 161 | 28 | - | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific spectrum for this compound is not detailed in the provided sources, the expected characteristic absorption bands can be predicted based on its structure.

The molecule contains an aromatic quinoline system, an α,β-unsaturated ester, and carbon-chlorine bonds. Key absorptions would include a strong C=O stretching vibration for the ester carbonyl, C–O stretching bands, C=C and C=N stretching bands within the aromatic quinoline ring, and aromatic C–H stretching.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H (ethyl) | Stretching | 3000 - 2850 |

| Ester C=O (conjugated) | Stretching | 1730 - 1715 |

| Aromatic C=C / C=N | Stretching | 1600 - 1450 |

| Ester C-O | Stretching | 1300 - 1150 |

| C-Cl | Stretching | 850 - 550 |

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4,6-dichloroquinoline-3-carboxylate, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of this compound with substituted anilines (e.g., 4-bromo-3-trifluoromethoxyaniline) under reflux in 1,4-dioxane at 100°C for 4 hours. Subsequent steps include:

- Ester reduction : NaBH₄ or LiAlH₄ (LAH) reduces the ethyl ester to a benzyl alcohol intermediate .

- Oxidation : MnO₂ oxidizes the benzyl alcohol to a ketone .

- Cyclization : Olefination and cyclization generate fused quinoline intermediates .

- Key Intermediates : Benzyl alcohol (post-reduction), ketone (post-oxidation), and boronic ester intermediates for Suzuki couplings .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct peaks for the ester group (δ ~4.3 ppm for CH₂CH₃, δ ~165 ppm for C=O) and quinoline protons (aromatic δ 7–9 ppm) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 270.11 (C₁₂H₉Cl₂NO₂) .

- Melting Point : Reported >300°C for crystalline derivatives .

Advanced Research Questions

Q. How can substituent effects at the C4 and C6 positions influence reactivity in cross-coupling reactions?

- Methodological Answer : The C6 chlorine is more reactive in Suzuki couplings due to steric and electronic factors. For example:

- Bromine-selective coupling : Installing benzoate side chains at C6 under mild conditions (Pd catalysis, 80°C) .

- C4 substitution : Requires harsher conditions (e.g., 120°C, stronger bases) due to steric hindrance from the ester group .

- Data Contradiction : Unexpected regioselectivity may arise if competing pathways (e.g., C4 vs. C6 coupling) are not controlled. Optimize catalyst loading (Pd(PPh₃)₄ vs. PdCl₂) and solvent polarity (THF vs. DMF) .

Q. What strategies improve yields during ester-to-alcohol reductions?

- Methodological Answer :

- NaBH₄ vs. LAH : NaBH₄ is selective for ester reduction but requires anhydrous THF and low temperatures (0°C) to avoid over-reduction. LAH provides higher yields but demands rigorous quenching (MeOH/H₂O) to prevent side reactions .

- Solvent Effects : THF stabilizes intermediates better than Et₂O, improving yields by 15–20% .

- Table : Comparison of Reduction Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | THF | 0→25 | 72 | |

| LAH | THF | 25 | 89 |

Q. How is this compound utilized in ATP-competitive inhibitor development?

- Methodological Answer : The compound serves as a scaffold for mTOR inhibitors:

- Side-chain installation : Suzuki coupling adds aryl groups (e.g., 3-trifluoromethylphenyl) to C6, enhancing target binding .

- Pharmacological testing : Derivatives are screened for IC₅₀ values against kinase assays (e.g., mTOR IC₅₀ = 2–10 nM) .

- Antimicrobial Applications : Fluorinated derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show activity against S. aureus (MIC = 8 µg/mL) .

Data Analysis and Troubleshooting

Q. How to resolve contradictions in spectral data for quinoline derivatives?

- Methodological Answer :

- Unexpected peaks : Aromatic proton splitting patterns may indicate regioisomeric impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity .

- Mass discrepancies : Check for halogen loss (Cl/F) during ionization. Employ high-resolution MS (HRMS) to verify molecular formulas .

Q. What computational methods predict the bioactivity of quinoline-3-carboxylate derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.